molecular formula C7H13NO2 B350015 3-(Pyrrolidin-1-yl)propanoic acid CAS No. 76234-38-3

3-(Pyrrolidin-1-yl)propanoic acid

Cat. No.: B350015
CAS No.: 76234-38-3
M. Wt: 143.18g/mol
InChI Key: BRSKDXVJFXXUKX-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)propanoic acid: is an organic compound with the molecular formula C7H13NO2. It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by a pyrrolidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis from Pyrrolidine and Acrylonitrile:

      Reaction: Pyrrolidine reacts with acrylonitrile in the presence of a base.

      Conditions: The reaction is typically carried out at room temperature with a suitable solvent like ethanol.

      Product: The intermediate product is then hydrolyzed to yield 3-(Pyrrolidin-1-yl)propanoic acid.

  • Industrial Production Methods:

      Large-scale Synthesis: The industrial production often involves the same basic reaction but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic medium.

      Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in an inert atmosphere to prevent unwanted side reactions.

      Products: Reduction can yield alcohols or amines depending on the specific conditions.

  • Substitution:

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: The reaction is often carried out under reflux conditions.

      Products: Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 3-(Pyrrolidin-1-yl)propanoic acid is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

    Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: 3-(Pyrrolidin-1-yl)propanoic acid interacts with specific enzymes, altering their activity. This interaction can inhibit or activate various biochemical pathways, leading to its observed effects.

    Receptor Binding: It may also bind to certain receptors in the body, influencing cellular signaling and function.

Comparison with Similar Compounds

    3-(Pyrrolidin-1-yl)butanoic acid: Similar structure but with an additional carbon atom in the chain.

    3-(Piperidin-1-yl)propanoic acid: Contains a piperidine ring instead of a pyrrolidine ring.

    3-(Morpholin-1-yl)propanoic acid: Features a morpholine ring, offering different chemical properties.

Uniqueness:

    Structural Features: The presence of the pyrrolidine ring in 3-(Pyrrolidin-1-yl)propanoic acid imparts unique steric and electronic properties, making it distinct from its analogs.

    Reactivity: Its specific reactivity patterns and interaction with biological targets set it apart from similar compounds, making it valuable in various applications.

Properties

IUPAC Name

3-pyrrolidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSKDXVJFXXUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76234-38-3
Record name 3-(1-Pyrrolidinyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-1-yl)propanoic acid
Reactant of Route 2
3-(Pyrrolidin-1-yl)propanoic acid
Reactant of Route 3
3-(Pyrrolidin-1-yl)propanoic acid

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